molecular formula C11H18O2 B14559447 (1S,5S)-5-tert-Butylcyclohex-2-ene-1-carboxylic acid CAS No. 62153-44-0

(1S,5S)-5-tert-Butylcyclohex-2-ene-1-carboxylic acid

Cat. No.: B14559447
CAS No.: 62153-44-0
M. Wt: 182.26 g/mol
InChI Key: WKOZFUHXIGOGKV-BDAKNGLRSA-N
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Description

(1S,5S)-5-tert-Butylcyclohex-2-ene-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a tert-butyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-5-tert-Butylcyclohex-2-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexene derivatives, which undergo a series of reactions including alkylation and carboxylation to introduce the tert-butyl and carboxylic acid groups, respectively. The stereochemistry is controlled through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-5-tert-Butylcyclohex-2-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(1S,5S)-5-tert-Butylcyclohex-2-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1S,5S)-5-tert-Butylcyclohex-2-ene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties.

    tert-Butylcyclohexane: Does not have the carboxylic acid group, affecting its reactivity and applications.

    Cyclohexane-1-carboxylic acid: Similar structure but without the double bond, leading to different stereochemistry and reactivity.

Uniqueness

(1S,5S)-5-tert-Butylcyclohex-2-ene-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both the tert-butyl and carboxylic acid groups. This combination of features makes it valuable for various applications in research and industry.

Properties

CAS No.

62153-44-0

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(1S,5S)-5-tert-butylcyclohex-2-ene-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-5,8-9H,6-7H2,1-3H3,(H,12,13)/t8-,9+/m1/s1

InChI Key

WKOZFUHXIGOGKV-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)[C@H]1CC=C[C@H](C1)C(=O)O

Canonical SMILES

CC(C)(C)C1CC=CC(C1)C(=O)O

Origin of Product

United States

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